Furan-2-ylmethanesulfonamide
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Overview
Description
Furan-2-ylmethanesulfonamide is an organic compound characterized by the presence of a furan ring attached to a methanesulfonamide group The furan ring is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan-2-ylmethanesulfonamide typically involves the reaction of furan-2-carboxaldehyde with methanesulfonamide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Types of Reactions:
Reduction: The compound can be reduced to form various hydrogenated products, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Furan-2-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of furan-2-ylmethanesulfonamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in the process. This leads to the disruption of bacterial growth and replication . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with essential biological processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Furan-2-carboxamide: Another furan derivative with potential biological activity.
Furan-2-sulfonamide: Similar in structure but with different substituents on the sulfonamide group.
Furan-2-ylmethanesulfonate: A related compound with a sulfonate group instead of a sulfonamide.
Uniqueness: Furan-2-ylmethanesulfonamide stands out due to its unique combination of a furan ring and a methanesulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTOPYCKLXXIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-90-2 |
Source
|
Record name | (furan-2-yl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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